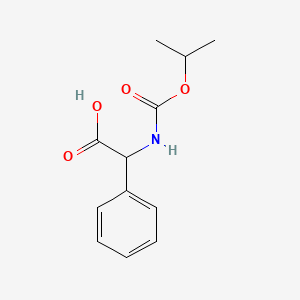
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound can be used to study the biological effects of pyrazole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of pyrazole-containing compounds in biological systems.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The iodine atom may play a role in modulating the compound’s binding affinity and selectivity for these targets. Further studies are needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar compounds to ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate include other pyrazole derivatives such as:
- 2-(4-Bromo-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
- 2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
- 2-(4-Fluoro-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
These compounds differ in the halogen atom attached to the pyrazole ring, which can influence their chemical reactivity and biological activity. The presence of the iodine atom in this compound may confer unique properties such as higher molecular weight and different electronic effects compared to its bromo, chloro, and fluoro analogs.
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3 |
InChI Key |
WERULGMHXOIZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one](/img/structure/B8314895.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde](/img/structure/B8314900.png)
![[3-(Methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B8314917.png)



